An In-depth Technical Guide to Fmoc-5-chloro-DL-tryptophan
An In-depth Technical Guide to Fmoc-5-chloro-DL-tryptophan
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-5-chloro-DL-tryptophan (Fmoc-5-chloro-DL-tryptophan). It is intended for researchers, scientists, and professionals in drug development who utilize non-natural amino acids to explore novel peptide and protein structures. This document delves into the core chemical properties, applications, and proven protocols associated with this halogenated tryptophan derivative, offering field-proven insights to facilitate its effective use in research and development.
Introduction: The Significance of Halogenated Tryptophan Analogs
Tryptophan, an essential amino acid, plays a critical role in protein structure and function.[1] The incorporation of halogenated analogs, such as 5-chloro-tryptophan, into peptide chains is a powerful strategy in medicinal chemistry and protein engineering. Halogenation can significantly alter the electronic and steric properties of the indole side chain, leading to enhanced biological activity, improved metabolic stability, and unique spectroscopic handles for biophysical studies. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids into a desired peptide sequence.[2][3] Fmoc-5-chloro-DL-tryptophan serves as a key building block for introducing a chlorinated tryptophan residue at any desired position within a peptide.
Section 1: Core Physicochemical Properties
A thorough understanding of the fundamental properties of Fmoc-5-chloro-DL-tryptophan is paramount for its successful application. These properties dictate its solubility, reactivity, and handling characteristics in a laboratory setting.
Table 1: Physicochemical and Identification Data for Fmoc-5-chloro-DL-tryptophan
| Property | Value | Source(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-5-chloro-DL-tryptophan | [4] |
| Synonyms | Fmoc-DL-Trp(5-Cl)-OH, Fmoc-DL-5-Chlorotryptophan | [4] |
| CAS Number | 1219398-51-2 | [4][5] |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [4][5] |
| Molecular Weight | 460.91 g/mol | [4][6] |
| Appearance | Solid | |
| Purity | Typically ≥97% or ≥98% | [5] |
| Predicted Boiling Point | 732.6 ± 60.0 °C | [4] |
| Predicted Density | 1.406 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.71 ± 0.10 | [4] |
| Storage | Store at room temperature or refrigerated (2-8°C), sealed in a dry environment.[7] |
Expert Insight: The predicted pKa suggests that the carboxylic acid moiety is acidic, as expected. The compound's high molecular weight and aromatic nature influence its solubility. While sparingly soluble in aqueous solutions, it generally exhibits good solubility in organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Visualization: Chemical Structure
The chemical structure of Fmoc-5-chloro-DL-tryptophan is fundamental to its function. The diagram below illustrates the key components: the tryptophan core, the chloro- substituent on the indole ring, and the base-labile Fmoc protecting group on the alpha-amino group.
Caption: Structure of Fmoc-5-chloro-DL-tryptophan.
Section 2: Spectroscopic Profile
Characterization of Fmoc-5-chloro-DL-tryptophan relies on standard analytical techniques. While specific spectra are proprietary to manufacturers, the expected profile can be inferred from the structure and data on related compounds.
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include the characteristic aromatic protons of the fluorenyl group, the protons of the indole ring (with shifts influenced by the electron-withdrawing chlorine atom), and the α- and β-protons of the amino acid backbone. The indole N-H proton typically appears as a broad singlet downfield (around 10-11 ppm).[8]
-
¹³C NMR: The carbon spectrum will show a multitude of signals corresponding to the 26 carbon atoms. The carbonyl carbons of the Fmoc and carboxylic acid groups will be in the 170-180 ppm range. Aromatic carbons will appear between 110-150 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z ≈ 461.9. Tandem MS (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns, such as the loss of the Fmoc group.[9][10][11]
Section 3: Applications in Peptide Synthesis and Drug Discovery
The primary application of Fmoc-5-chloro-DL-tryptophan is as a building block in solid-phase peptide synthesis (SPPS).[12][13]
Causality Behind its Utility:
-
Modulation of Biological Activity: The introduction of a chlorine atom at the 5-position of the indole ring can significantly impact peptide-receptor interactions. The chloro- group is electron-withdrawing and can alter the hydrogen-bonding capacity and aromatic interactions (π-π stacking) of the side chain. This modification is a common strategy to enhance binding affinity or selectivity.[14]
-
Increased Metabolic Stability: The C-H bond on the indole ring can be a site of metabolic oxidation. Replacing hydrogen with a halogen can block this metabolic pathway, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing native tryptophan with halogenated analogs like 5-chloro-tryptophan, researchers can probe the specific interactions of the indole ring within a binding pocket, providing valuable data for rational drug design.
Field-Proven Insight: While the indole nitrogen of tryptophan is sometimes protected during SPPS (e.g., with a Boc group) to prevent side reactions during acid-mediated cleavage, it is often used without side-chain protection in the Fmoc/tBu strategy.[2][15] The addition of scavengers like triisopropylsilane (TIS) and water in the final cleavage cocktail is crucial to quench reactive carbocations that could otherwise modify the electron-rich indole ring.
Section 4: Experimental Protocols
The following protocols represent self-validating, standard procedures for the use of Fmoc-5-chloro-DL-tryptophan in a research setting.
Protocol 4.1: Incorporation into a Peptide Chain via Automated SPPS
This protocol outlines the automated coupling of Fmoc-5-chloro-DL-tryptophan onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.
Workflow Diagram: Single Coupling Cycle in SPPS
Caption: Automated Fmoc-SPPS coupling cycle workflow.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide or Wang resin) to which the preceding amino acid sequence has already been synthesized. Ensure the N-terminal Fmoc group of the last coupled residue has been removed, yielding a free amine.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-5-chloro-DL-tryptophan (3-5 equivalents relative to resin loading), a coupling agent like HBTU/HATU (3-5 eq.), and an activator like HOBt/HOAt (3-5 eq.) in DMF. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 eq.) to raise the pH and initiate activation. Allow pre-activation for 2-5 minutes.[16]
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Post-Coupling Wash: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.
-
Fmoc Deprotection: To prepare for the next amino acid coupling, remove the Fmoc group from the newly added 5-chloro-tryptophan residue. Add a solution of 20% piperidine in DMF to the resin and react for 5-15 minutes.[3]
-
Post-Deprotection Wash: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Validation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful Fmoc removal and readiness for the next coupling cycle.
Protocol 4.2: Cleavage from Resin and Final Deprotection
Expert Insight: The choice of cleavage cocktail is critical to prevent modification of the sensitive indole ring.
Step-by-Step Methodology:
-
Resin Preparation: After synthesis is complete, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard, robust choice is "Reagent K":
-
Trifluoroacetic Acid (TFA): 94%
-
Phenol: 2.5%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 1%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-4 hours. The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Water, phenol, and TIS act as scavengers to protect sensitive residues like tryptophan from re-attachment of cleaved protecting groups.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding it dropwise to a large volume of cold (0 °C) diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Fmoc-5-chloro-DL-tryptophan is a valuable and versatile tool for peptide chemists and drug developers. Its incorporation into peptide sequences offers a reliable method to modulate biological activity, enhance metabolic stability, and perform detailed structure-activity relationship studies. By understanding its core properties and adhering to validated protocols for its use in solid-phase peptide synthesis, researchers can effectively leverage this non-natural amino acid to advance the frontiers of peptide science and therapeutic development.
References
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Royal Society of Chemistry. Solid-phase synthesis of tryptophan-containing peptides. Available at: [Link]
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
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ResearchGate. A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Available at: [Link]
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PubMed Central. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available at: [Link]
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PubMed Central. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Available at: [Link]
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